Patent

US09181196B2

Procedure details

To a solution of 1-(thiophen-2-yl)-prop-2-en-1-one (8.5 g; 62 mmoles) of Example 1b in 1,2-dichloroethane (47 mL) a solution of sulphuric acid (47 mL) is added dropwise at room temperature. The mixture is then heated to 80° C. for 75 minutes. Then cooling to room temperature is carried out and the cooled liquid mass is poured in an ice bath. An extraction with dichloromethane (2×20 mL) is then carried out and the organic phase washed with a 5% NaHCO3 solution, anhydrified with sodium sulphate, filtered and concentrated under vacuum. The obtained residue is purified by chromatography on silica gel with a ligroin/ethyl acetate mixture (elution gradient from 10% to 80% ethyl acetate). After solvent removal 2.4 g of 4H-cyclopenta[b]thiophen-6(5H)-one are isolated (yellow solid; yield 28%). Rf=0.54 (ligroin/ethyl acetate 9/7 volume/volume); 1H NMR (CDCl3) δ (ppm): 7.89 (d, 1H, ArH), 7.05 (d, 1H, ArH), 3.01 (m, 4H, CH2); 13C NMR (CDCl3) δ (ppm): 197.3, 169.0, 141.2, 140.5, 124.0, 41.2, 24.0 FT-IR (film) νmax: 3063.8, 1668.5, 1419.1, 1248.1, 960.7, 749.8 cm−1.

[Compound]

Name

ligroin ethyl acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

28%

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[O:9])[CH:7]=[CH2:8].S(=O)(=O)(O)O>ClCCCl>[S:1]1[CH:5]=[CH:4][C:3]2[CH2:8][CH2:7][C:6](=[O:9])[C:2]1=2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.5 g

|

|

Type

|

reactant

|

|

Smiles

|

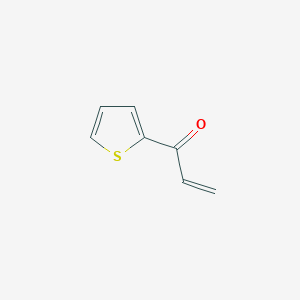

S1C(=CC=C1)C(C=C)=O

|

|

Name

|

|

|

Quantity

|

47 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

47 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

[Compound]

|

Name

|

ligroin ethyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then cooling to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the cooled liquid mass is poured in an ice bath

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

An extraction with dichloromethane (2×20 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase washed with a 5% NaHCO3 solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The obtained residue is purified by chromatography on silica gel with a ligroin/ethyl acetate mixture (elution gradient from 10% to 80% ethyl acetate)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After solvent removal 2.4 g of 4H-cyclopenta[b]thiophen-6(5H)-one

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are isolated (yellow solid; yield 28%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

S1C2=C(C=C1)CCC2=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 28% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |